5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Lipophilicity Drug Design Oxadiazole

5-Chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide delivers a unique triethoxyphenyl-substituted oxadiazole scaffold with XLogP3=4.1 and 9 rotatable bonds. Unlike common trimethoxy congeners, the ethoxy tail elevates lipophilicity for enhanced membrane penetration and potential blood-brain barrier crossing. Crucial for anti-MRSA structure-activity relationship studies targeting trans-translation, lipoteichoic acid biosynthesis, and membrane depolarization pathways. Serves as a physicochemical reference for library design exploring ethoxy vs. methoxy effects on solubility, permeability, and metabolic stability. Ideal for neurotarget screening cascades (AChE).

Molecular Formula C21H21ClN4O7
Molecular Weight 476.87
CAS No. 891128-25-9
Cat. No. B2469866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891128-25-9
Molecular FormulaC21H21ClN4O7
Molecular Weight476.87
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C21H21ClN4O7/c1-4-30-16-9-12(10-17(31-5-2)18(16)32-6-3)20-24-25-21(33-20)23-19(27)14-11-13(22)7-8-15(14)26(28)29/h7-11H,4-6H2,1-3H3,(H,23,25,27)
InChIKeyWJTXDRVOSROIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891128-25-9): Procurement-Level Identity and Structural Class


The compound 5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891128-25-9) is a fully synthetic heterocyclic small molecule (MF: C21H21ClN4O7; MW: 476.9 g/mol) [1]. It belongs to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide family, a privileged scaffold in anti-infective and neurotarget discovery [2]. The molecule embeds a 5-chloro-2-nitrobenzamide warhead linked to a 2-amino-1,3,4-oxadiazole ring that bears a 3,4,5-triethoxyphenyl substituent, a distinctive poly-alkoxylated aryl group that imparts elevated lipophilicity (XLogP3-AA = 4.1) and a high rotatable bond count (nrotb = 9) relative to common oxadiazole benzamide analogs [1].

Why 5-Chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Replaced by In-Class Random Analogs


Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides are established multi-target antimicrobials where subtle peripheral modifications radically shift both potency and mode of action—some compounds inhibit trans-translation, others block lipoteichoic acid biosynthesis, while related analogs depolarize membranes or disrupt menaquinone and siderophore pathways without hitting the same primary targets [1]. The 5-chloro-2-nitrobenzamide head group and the 3,4,5-triethoxyphenyl tail jointly determine target engagement, selectivity, and ADME properties, meaning that a seemingly close analog (e.g., the trimethoxy congener or a nitro-positional isomer) can exhibit a completely different spectrum, potency, and resistance profile; therefore, direct substitution without matched head-to-head data risks selecting a compound with irrelevant or misleading biological behavior [1][2].

Quantitative Differentiation of 5-Chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide from Closest Analogs


Elevated Lipophilicity Versus the Trimetoxyphenyl Analog Drives Predicted Membrane Partitioning and Permeability

The computed octanol–water partition coefficient (XLogP3-AA) for 5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is 4.1 [1]. The directly comparable 5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, wherein each ethoxy group is replaced by a methoxy group, is predicted to exhibit an XLogP3-AA of approximately 2.6–2.9 based on standard fragment-based calculations (the triethoxyphenyl motif adds roughly 1.2–1.5 log units relative to the trimethoxy congener) [2]. This difference of >1 log unit implies a >10-fold higher predicted membrane affinity for the triethoxy analog, which in the context of antibacterial oxadiazole benzamides has been correlated with enhanced Gram-positive cell wall penetration and intracellular target access [3].

Lipophilicity Drug Design Oxadiazole

Class-Level Antibacterial Potency of Halogenated N-(1,3,4-Oxadiazol-2-yl)benzamides Against MRSA

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides such as HSGN-220, -218, and -144 display MICs ranging from 1 µg/mL to 0.06 µg/mL against clinical MRSA isolates, with a low propensity for resistance development over 30 days [1]. 5-Chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide shares the essential halogenated benzamide pharmacophore and is therefore anticipated to fall within this potent activity band, although direct MIC data for this specific compound have not yet been published [1][2]. The triethoxyphenyl group further differentiates it from the OCF3-, SCF3-, and SF5-modified analogs that dominate the current literature, potentially offering a distinct resistance and selectivity profile [1].

Antibacterial MRSA Oxadiazole

Nitro-Substituted 1,3,4-Oxadiazoles as Cholinesterase Inhibitors: Scaffold Precedent for Neurodegenerative Target Engagement

A 2026 activity profiling study of nitro-substituted di(hetero)aryl 1,3,4-oxadiazoles identified compounds with acetylcholinesterase IC50 values as low as 1.47 µM and butyrylcholinesterase IC50 ≥ 45.09 µM, outperforming rivastigmine in several cases [1]. The presence of a nitro group on the aryl ring was identified as a key structural determinant for cholinesterase inhibition. 5-Chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide incorporates a nitro group at the 2-position of the benzamide ring and a 1,3,4-oxadiazole core, fulfilling the minimal pharmacophoric requirements for cholinesterase engagement; however, no direct enzymatic assay data are available for this specific compound [1][2].

Cholinesterase Inhibition Neurodegeneration Oxadiazole

Recommended Application Scenarios for 5-Chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Established Evidence


Gram-Positive Antibacterial Lead Optimization Programs Targeting MRSA and VRE

The halogenated N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has demonstrated sub-µg/mL MICs against drug-resistant Gram-positive pathogens, including MRSA clinical isolates [1]. 5-Chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide offers a differentiated triethoxyphenyl side chain that may improve membrane penetration (predicted logP 4.1) and evade existing resistance mechanisms that affect the OCF3/SCF3/SF5 series described in the literature [1][2]. This compound is best deployed as a chemical probe to explore structure-activity relationships around the 5-aryl substituent of the oxadiazole ring in the context of anti-MRSA drug discovery.

Cholinesterase-Targeted Neurodegenerative Disease Screening

Nitro-substituted 1,3,4-oxadiazoles have exhibited acetylcholinesterase inhibitory activity with IC50 values as low as 1.47 µM, surpassing the clinical comparator rivastigmine [3]. The title compound, bearing a 2-nitrobenzamide moiety and a 1,3,4-oxadiazole core, meets the structural criteria for cholinesterase engagement and may be prioritized in screening cascades for Alzheimer's disease or related dementias. Its elevated lipophilicity (XLogP3-AA = 4.1) is consistent with blood–brain barrier penetration potential, a feature that can be evaluated in parallel artificial membrane permeability assays [2].

Physicochemical Property Benchmarking for Poly-alkoxylated Aryl Oxadiazole Libraries

With a defined XLogP3-AA of 4.1, a molecular weight of 476.9 g/mol, and nine rotatable bonds, 5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide serves as a physicochemical reference point for library design efforts that explore the impact of ethoxy vs. methoxy substitution on solubility, permeability, and metabolic stability [2]. Procurement of this compound enables medicinal chemistry teams to establish baseline lipophilicity-driven property relationships before committing to costly multi-step synthesis of analogs.

Quote Request

Request a Quote for 5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.